molecular formula C6H15NO B12938589 (2S,3R)-2-Amino-4-methylpentan-3-ol

(2S,3R)-2-Amino-4-methylpentan-3-ol

Cat. No.: B12938589
M. Wt: 117.19 g/mol
InChI Key: QLKNFSOWJQLKLV-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Amino-4-methylpentan-3-ol is a chiral amino alcohol with significant importance in organic chemistry and various scientific fields. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-4-methylpentan-3-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For instance, the reduction of a chiral ketone with a chiral reducing agent can yield the desired amino alcohol with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes. Enzymes such as carbonyl reductases can be employed to catalyze the asymmetric reduction of ketones to produce the desired chiral amino alcohol. These methods are environmentally friendly and offer high yields, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Amino-4-methylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce simpler alcohols or amines .

Scientific Research Applications

(2S,3R)-2-Amino-4-methylpentan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Amino-4-methylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-Methylglutamate
  • (2S,3R)-3-Amino-2-hydroxydecanoic acid
  • (2S,3R)-Tartaric acid

Uniqueness

(2S,3R)-2-Amino-4-methylpentan-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a specific arrangement of functional groups that make it particularly useful in asymmetric synthesis and as a chiral building block .

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2S,3R)-2-amino-4-methylpentan-3-ol

InChI

InChI=1S/C6H15NO/c1-4(2)6(8)5(3)7/h4-6,8H,7H2,1-3H3/t5-,6+/m0/s1

InChI Key

QLKNFSOWJQLKLV-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(C)C)O)N

Canonical SMILES

CC(C)C(C(C)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.